

Optimizing Aureobasidin A working concentration for different yeast strains.

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Compound of Interest				
Compound Name:	Aureobasidin I			
Cat. No.:	B15181467	Get Quote		

Aureobasidin A Technical Support Center

This technical support center provides guidance on optimizing the working concentration of Aureobasidin A (AbA) for various yeast strains. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work.

Frequently Asked Questions (FAQs)

Q1: What is Aureobasidin A and how does it work?

Aureobasidin A is a cyclic depsipeptide antibiotic isolated from the fungus Aureobasidium pullulans.[1][2][3] Its primary mechanism of action is the inhibition of the enzyme inositol phosphorylceramide (IPC) synthase.[1][2][3] This enzyme is crucial for the synthesis of complex sphingolipids, which are essential components of the yeast cell membrane.[2] By blocking IPC synthase, Aureobasidin A disrupts cell membrane integrity and vital cellular processes, ultimately leading to cell death.[4][5] The gene encoding IPC synthase in Saccharomyces cerevisiae is AUR1.[1][2]

Q2: Which yeast strains are sensitive to Aureobasidin A?

Aureobasidin A is effective against a broad range of fungi.[4] Sensitive species include, but are not limited to:



- Saccharomyces cerevisiae[1][2][3]
- Schizosaccharomyces pombe[2][3]
- Candida albicans[6][7]
- Candida glabrata[2][3]
- Aspergillus nidulans[2][3]
- Aspergillus niger[2][3]

Q3: What is the typical working concentration of Aureobasidin A?

The effective concentration of Aureobasidin A can vary significantly depending on the yeast species, strain, and even the specific experimental conditions. However, for susceptible strains of Saccharomyces cerevisiae, a common concentration range is 0.1- $0.5 \mu g/mL.[2][3]$ For selection of transformed yeast expressing a resistance marker, the concentration may need to be optimized.

Troubleshooting Guide

Q1: I am not seeing any inhibition of my yeast strain, even at high concentrations of Aureobasidin A. What could be the problem?

- Inherent Resistance: The yeast strain you are using may possess intrinsic resistance to Aureobasidin A. This can be due to a variety of factors, including mutations in the AUR1 gene that prevent the binding of the antibiotic, or the presence of efflux pumps that actively remove the drug from the cell.[8]
- Incorrect Drug Preparation: Aureobasidin A is insoluble in water and should be dissolved in a solvent such as methanol or ethanol to create a stock solution.[6][7][9] Ensure that your stock solution is properly prepared and stored.
- Degradation of Aureobasidin A: While stable, improper storage of the stock solution (e.g., at room temperature for extended periods) could lead to degradation. Stock solutions are best stored at 4°C.[6][7][9]



Q2: All of my yeast cells are dying, even at the lowest concentration of Aureobasidin A I've tested. How can I address this?

- High Strain Susceptibility: Your yeast strain may be particularly sensitive to Aureobasidin A. It
 is recommended to perform a dose-response experiment with a wider range of
 concentrations, including much lower ones, to determine the minimum inhibitory
 concentration (MIC).
- Inaccurate Dilutions: Double-check your calculations and dilutions for both the Aureobasidin
 A stock and the final concentrations in your media. A small error in dilution can lead to a
 significantly higher-than-intended final concentration.

Q3: I am seeing inconsistent results between experiments. What could be the cause?

- Variability in Inoculum: Ensure that you are using a consistent inoculum size and growth phase of your yeast culture for each experiment. A larger starting cell number can require a higher concentration of the antibiotic for inhibition.
- Media Composition: The composition of your growth medium can influence the efficacy of Aureobasidin A. Use the same media formulation for all related experiments to ensure consistency.
- Incubation Time and Temperature: Variations in incubation time and temperature can affect yeast growth rates and, consequently, the apparent effectiveness of the antibiotic. Maintain consistent incubation conditions.

Data Presentation

Table 1: Recommended Starting Concentrations of Aureobasidin A for Different Yeast Strains



Yeast Strain	Ploidy	Recommended Starting Concentration (µg/mL)	Reference
Saccharomyces cerevisiae	Haploid	0.1 - 0.2	[1]
Saccharomyces cerevisiae (ATCC9763)	Diploid	0.2 - 0.4	[5]
Schizosaccharomyces pombe	Haploid	0.1 - 0.5	[2][3]
Candida albicans	Diploid	0.1 - 5.0	[6][7]
Candida glabrata	Haploid	0.1 - 0.5	[2][3]

Note: These are suggested starting concentrations. The optimal concentration should be determined empirically for your specific strain and experimental conditions.

Experimental Protocols

Detailed Methodology: Determining the Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.[10]

Materials:

- Yeast strain of interest
- Appropriate liquid growth medium (e.g., YPD, RPMI-1640)
- Aureobasidin A
- · Sterile 96-well microtiter plates



- Spectrophotometer or microplate reader
- Sterile tubes for dilution
- Methanol or ethanol for stock solution preparation

Procedure:

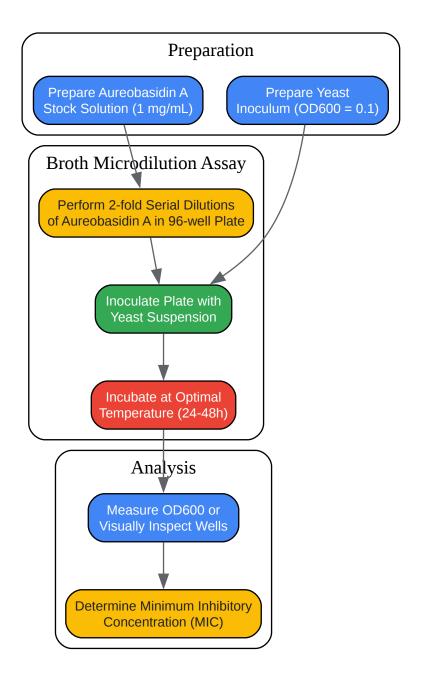
- Prepare Aureobasidin A Stock Solution: Dissolve Aureobasidin A in 100% methanol or ethanol to a concentration of 1 mg/mL.[2] Store at 4°C.[6][7][9]
- Prepare Yeast Inoculum:
 - Inoculate a single colony of your yeast strain into 5 mL of liquid medium.
 - Incubate overnight at the optimal temperature for your strain with shaking.
 - The following day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.1. This corresponds to approximately 1 x 10⁶ cells/mL for S. cerevisiae.
- Prepare Aureobasidin A Dilutions:
 - \circ In a sterile 96-well plate, add 100 μL of sterile growth medium to wells A2 through A12 and all of wells B through H.
 - \circ Create a working stock of Aureobasidin A at twice the highest desired final concentration. For example, for a final concentration of 10 μ g/mL, create a 20 μ g/mL working stock in the growth medium.
 - Add 200 μL of this working stock to well A1.
 - Perform a 2-fold serial dilution by transferring 100 μL from well A1 to A2, mixing, then transferring 100 μL from A2 to A3, and so on, down to well A10. Discard the final 100 μL from well A10.
 - Well A11 will serve as a positive control (yeast, no drug), and well A12 will serve as a negative control (medium only).



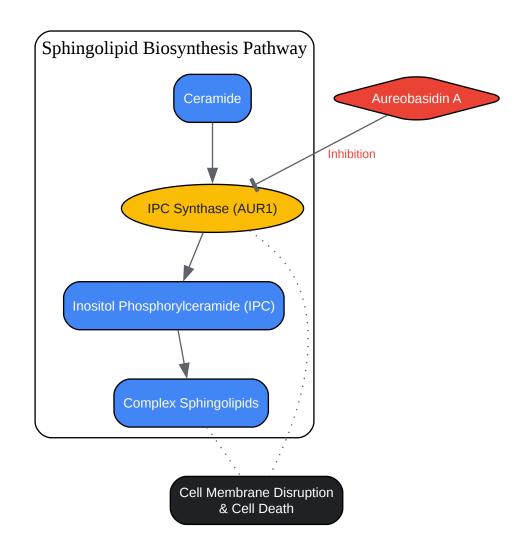
- Inoculate the Plate:
 - $\circ~$ Add 100 μL of the prepared yeast inoculum to wells A1 through A11.
 - Add 100 μL of sterile medium to well A12.
- Incubation:
 - Cover the plate and incubate at the optimal temperature for your yeast strain for 24-48 hours.
- Determine MIC:
 - The MIC is the lowest concentration of Aureobasidin A that results in a significant inhibition
 of yeast growth. This can be determined visually as the first well that appears clear, or by
 measuring the OD600 of each well with a microplate reader. Growth inhibition is often
 defined as a reduction in OD600 of 80% or more compared to the positive control.

Mandatory Visualizations









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